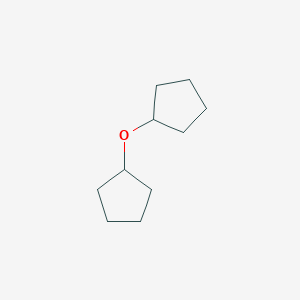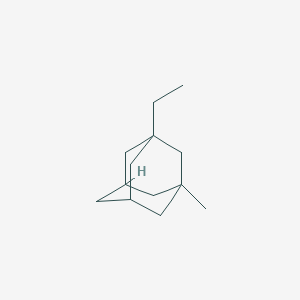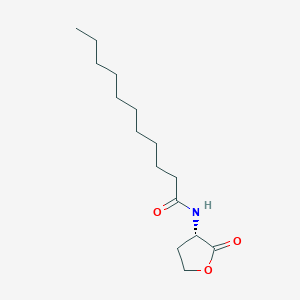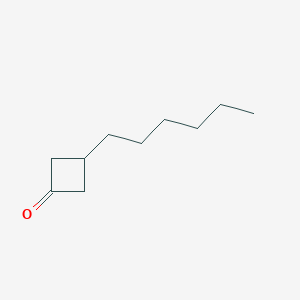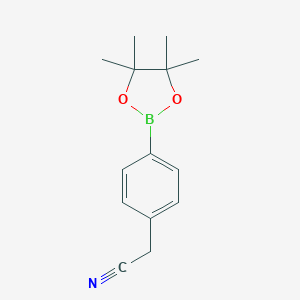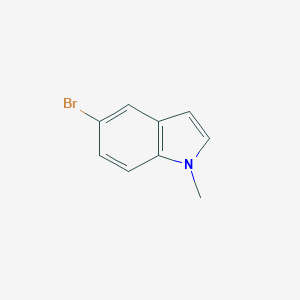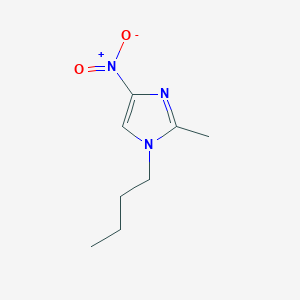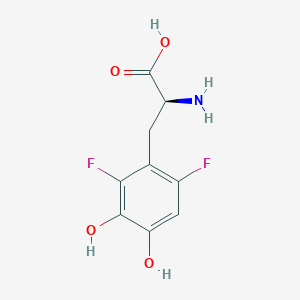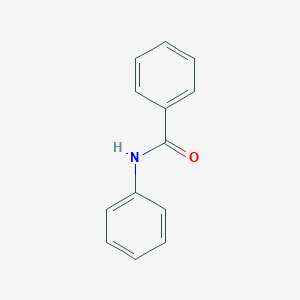
苯甲酰苯胺
概述
描述
Synthesis Analysis
Benzanilides are a class of compounds that have been synthesized through various methods. The synthesis of new benzamide derivatives, which are structurally related to benzanilides, has been reported to show inhibitory activity against histone deacetylase, with the benzanilide moiety playing a crucial role in the activity . A general method for the formation of benzoxazoles, which can be derived from benzanilides, involves copper-catalyzed cyclization of ortho-haloanilides . Similarly, a practical synthesis of benzothiazoles from 2-bromoanilides using palladium catalysis has been described, which could be related to benzanilide synthesis . An environmentally friendly synthesis of highly functionalized benzothiazolylidene from ortho-haloanilines has also been achieved, which could be adapted for benzanilide derivatives . Additionally, benzanilides have been synthesized from lignin model substrates using copper chloride catalysis under an air atmosphere , and a solvent-free synthesis using palladium-doped clay under microwave irradiation has been reported . A simple and convenient synthesis of tertiary benzanilides using dichlorotriphenylphosphorane has also been described10.
Molecular Structure Analysis
The molecular structure of benzanilide has been extensively studied. The crystal structure of benzanilide has been determined, revealing that the crystals are monoclinic with a dihedral angle between the benzene rings of 62.6°. The benzene rings make dihedral angles of 31.3 and 31.6° with the plane of the amido group, similar to the structure found in Kevlar and Nomex polymers. The molecules are linked together by N–H…O hydrogen bonds to form a chain, and the chains are held together by dipole forces and van der Waals interactions .
Chemical Reactions Analysis
Benzanilides can undergo various chemical reactions. The synthesis of benzoxazoles and benzothiazoles from benzanilide precursors involves intramolecular cyclization reactions . The benzil rearrangement reaction has been used to trap a minor product, which could potentially be applied to benzanilide chemistry for the development of selective indicators .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzanilide derivatives have been explored. For example, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to benzanilides, has been achieved, and their physicochemical properties have been characterized by X-ray analysis, cyclic voltammetry, and UV-vis spectra . The solvent-free synthesis of benzanilides under microwave irradiation suggests that these compounds can be obtained with excellent yield in a short reaction time, indicating their stability under these conditions .
科学研究应用
解痉活性:已合成苯甲酰胺并研究其对豚鼠平滑肌制备物的解痉活性,这些化合物显示出显著的解痉活性,对血管平滑肌和心肌制备没有明显影响 (Brunhofer et al., 2008)。
分子内电荷转移荧光探针:对苯甲酰胺及其衍生物的发光行为和光物理学研究突显了它们作为新型分子内电荷转移荧光探针的潜力。这些探针对化学和生物分子的识别和传感很有用 (Jiang Yun-bao & M. Key, 2002)。
合成和构效关系:对苯甲酰胺衍生物的进一步发展,包括硫代苯甲酰胺,显示出增强的解痉活性。这些研究还提供了关于这些化合物构效关系的见解 (Brunhofer et al., 2011)。
催化合成技术:已探索了通过铜催化串联反应合成苯甲酰胺化合物的方法。这些过程提供了环境效益,如使用水作为溶剂,并在高效生产中应用 (Wang et al., 2013)。
雌激素受体调节剂:苯甲酰胺显示出作为雌激素受体调节剂的潜力。某些苯甲酰胺衍生物对雌激素依赖性癌细胞表现出选择性抗增殖活性,并与雌激素受体相互作用 (Kucińska等,2016)。
晶体结构景观:对苯甲酰胺的晶体结构研究,特别是带有氟修饰的情况,揭示了弱分子间相互作用和母体化合物的“高能”形式的重要见解 (Mondal & Chopra, 2016)。
微波辅助合成:使用钯掺杂的粘土催化剂的微波辅助合成苯甲酰胺是一种高效且环保的方法,提供高产率和可回收性 (Dar et al., 2015)。
氧化应激研究:已研究苯甲酰胺衍生物的选择性抗癌活性,特别是在癌细胞中产生氧化应激 (Kucińska等,2018)。
振动光谱:已分析苯甲酰胺及相关化合物的振动光谱,以了解它们的氢键网络和结构动力学关系 (Plazanet et al., 2005)。
构象研究:对溶液中和晶体结构中三级苯甲酰胺的构象行为的研究为固态中采用的螺旋构象提供了见解 (Chabaud et al., 2010)。
HDAC8靶向:已开发了用于选择性靶向HDAC8亚型的苯甲酰胺骨架,这是各种人类疾病的有吸引力的治疗靶标。这些化合物在体外表现出强大的活性和选择性 (Hassan et al., 2020)。
膜相互作用研究:已经探索了苯甲酰苯胺与大肠杆菌细菌膜的相互作用,揭示了它们的抗菌潜力和膜稳定性属性的见解 (Dennison, Snape & Phoenix, 2012)。
聚合物中的荧光行为:已经研究了带有苯甲酰苯胺侧基的聚合物的荧光行为,提供了有关光物理性质和在各种状态下的相互作用机制的宝贵信息 (Lucht & Stumpe, 2000)。
合成方法学:已经开发了用于合成三级苯甲酰苯胺的高效合成方法,拓宽了苯甲酰苯胺基化合物在各种应用中的范围 (Azumaya et al., 2003)。
模板化小分子药物合成:已经探索了通过苯甲酰苯胺形成合成小分子药物的新方法,可能有助于基于片段的药物发现和DNA编码组合库 (Houska, Stutz & Seitz, 2021)。
温度相关的发光:已经研究了苯甲酰苯胺及其衍生物的发光作为温度函数,揭示了关于激发态和几何弛豫过程的见解 (Lewis & Liu, 2002)。
安全和危害
未来方向
Benzanilide has potential applications in fragment-based and DNA-templated drug discovery . The benzanilide core of the three TKIs could be accessed by NCL-type chemistry . The data suggest that nucleic acid-templated benzanilide formation could find application in the establishment of DNA-encoded combinatorial libraries (DEL) .
属性
IUPAC Name |
N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKZLHKADLHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059096 | |
| Record name | N-Phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to reddish solid; [Hawley] Faintly beige powder; [MSDSonline] | |
| Record name | Benzanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000201 [mmHg] | |
| Record name | Benzanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzanilide | |
CAS RN |
93-98-1 | |
| Record name | Benzanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZANILIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK1B12366O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
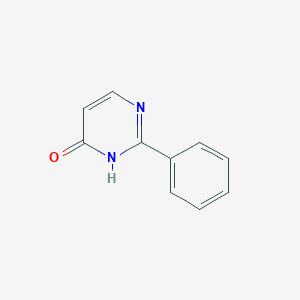
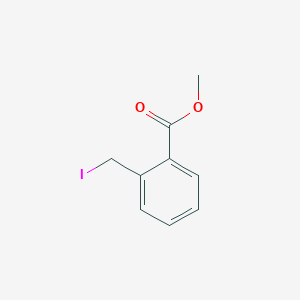
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)
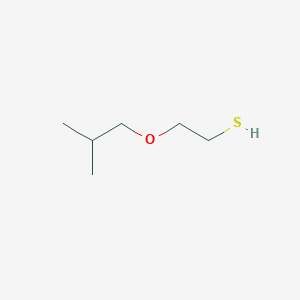
![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)
